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Compound of Interest

Compound Name: ML133 hydrochloride

Cat. No.: B1147263 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of ML133
hydrochloride. The following troubleshooting guides and FAQs are designed to address

specific issues that may arise during experiments.

Selectivity Profile of ML133 Hydrochloride
The following table summarizes the inhibitory activity of ML133 hydrochloride against various

inwardly rectifying potassium (Kir) channels and other ion channels. This data is crucial for

designing experiments and interpreting results accurately.
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Target Species IC50 (pH 7.4) IC50 (pH 8.5) Notes

Kir2.1 Murine
1.8 µM[1][2][3][4]

[5][6][7]

290 nM[1][2][3]

[4][5][6][7]

Primary target.

Potency is pH-

dependent.

Kir2.2 Human 2.9 µM[7][8] Not Reported
Similar potency

to Kir2.1.

Kir2.3 Human 4.0 µM[7][8] Not Reported
Similar potency

to Kir2.1.

Kir2.6 Human 2.8 µM[7][8] Not Reported
Similar potency

to Kir2.1.

Kir1.1 (ROMK) Rat
> 300 µM[1][3][4]

[6][7][9][10]
Not Reported

Essentially

inactive.

Kir4.1 Rat
76 µM[1][3][4][6]

[7][9][10]
Not Reported Weak activity.

Kir7.1 Human
33 µM[1][3][4][6]

[7][9][10]
Not Reported Weak activity.

hERG Human 4.3 µM[2] Not Reported

Modest

selectivity versus

Kir2.1 at neutral

pH.

Broad Panel Screening: ML133 was evaluated at a concentration of 10 µM against a panel of

68 GPCRs, ion channels, and transporters in radioligand binding assays. It exhibited a clean

ancillary pharmacology, with over 50% inhibition observed for only 6 of the targets.[1] ML133

was also found to be inactive against both L- and N-type calcium channels.[1]

Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected phenotype in my experiment that doesn't seem to be related to

Kir2.1 inhibition. What could be the cause?
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A1: While ML133 is highly selective for the Kir2.x family, it does exhibit activity at other

channels at higher concentrations.

Check your concentration: Ensure you are using a concentration of ML133 that is

appropriate for selectively targeting Kir2.1 without engaging off-target channels. Refer to the

selectivity table above.

Consider Kir2.x isoform expression: ML133 is not selective among Kir2.x isoforms (Kir2.1,

Kir2.2, Kir2.3, Kir2.6).[1][7][8] If your experimental system expresses multiple Kir2.x

isoforms, the observed effect will be a composite of the inhibition of all expressed isoforms.

hERG channel inhibition: At concentrations approaching 4.3 µM, ML133 can inhibit hERG

channels, which can have significant effects on cardiac action potentials and cellular

excitability.[2]

Weak inhibition of Kir4.1 and Kir7.1: Although significantly less potent, ML133 can inhibit

Kir4.1 and Kir7.1 at higher micromolar concentrations (76 µM and 33 µM, respectively).[1][3]

[4][6][7][9][10]

Q2: The potency of ML133 seems to be lower in my assay than reported. Why might this be?

A2: The potency of ML133 is highly dependent on the extracellular pH.

pH dependence: ML133 is significantly more potent at alkaline pH. For example, its IC50 for

Kir2.1 is 1.8 µM at pH 7.4, but increases to 9.1 µM at pH 6.5 and decreases to 290 nM at pH

8.5.[1][2] Ensure your experimental buffer is at the correct and consistent pH.

Cellular context: The expression level of Kir2.1 and the presence of interacting partners in

your specific cell type could potentially influence the apparent potency of ML133.

Q3: I am concerned about potential cardiac liabilities in my experiments. What should I

consider?

A3: The primary concern for cardiac liability with ML133 is its off-target inhibition of the hERG

channel.
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hERG inhibition: With an IC50 of 4.3 µM, ML133 has a modest window of selectivity over

Kir2.1 at neutral pH.[2] If working with cardiomyocytes or in vivo models, it is crucial to use

concentrations of ML133 that minimize hERG block to avoid confounding effects on cardiac

repolarization.

Kir2.1's role in the heart: Kir2.1 channels are important for setting the resting membrane

potential and for the terminal phase of the action potential in cardiac muscle.[2] Inhibition of

Kir2.1 itself will have direct cardiac effects.

Troubleshooting Guide
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Problem Possible Cause Recommended Solution

Inconsistent results between

experiments
Fluctuation in extracellular pH.

Strictly control and monitor the

pH of all experimental buffers.

The potency of ML133 is

highly pH-sensitive.[1][2]

Degradation of ML133 stock

solution.

Prepare fresh stock solutions

of ML133 in a suitable solvent

like DMSO. Aliquot and store

at -20°C for up to 3 months.

[10] Avoid repeated freeze-

thaw cycles.

Observed effect is greater than

expected from Kir2.1 inhibition

alone

Off-target effects at other

Kir2.x family members.

Be aware that ML133 inhibits

Kir2.1, Kir2.2, Kir2.3, and

Kir2.6 with similar potency.[1]

[7][8] The observed phenotype

will be the result of inhibiting all

expressed Kir2.x isoforms.

Inhibition of hERG channels.

If using concentrations near or

above 4 µM, consider the

possibility of hERG channel

blockade, especially in

electrophysiological or cardiac

preparations.[2]

No effect of ML133 observed
Use of a cell line that does not

express Kir2.x channels.

Confirm the expression of

Kir2.x channels in your

experimental system using

techniques such as qPCR,

Western blot, or functional

assays.

Incorrect concentration or

inactive compound.

Verify the concentration of your

ML133 stock solution and

ensure it has been stored

properly. Test a range of
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concentrations to establish a

dose-response curve.

Experimental conditions

affecting channel activity.

Ensure that the ionic

conditions and other

experimental parameters are

appropriate for Kir channel

activity.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for
Assessing ML133 Activity
This protocol is designed to measure the inhibitory effect of ML133 on Kir2.1 channels

expressed in a mammalian cell line (e.g., HEK293).

1. Cell Culture:

Culture HEK293 cells stably expressing the Kir2.1 channel in DMEM/F12 medium

supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70%

confluency.

2. Solutions:

External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with

KOH.

Internal Solution (in mM): 130 K-aspartate, 10 KCl, 1 EGTA, 1 MgCl2, 4 Na2ATP, 0.4

Na2GTP, 10 HEPES. Adjust pH to 7.2 with KOH.

ML133 Stock Solution: Prepare a 10 mM stock solution of ML133 hydrochloride in DMSO.

3. Electrophysiological Recording:
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Place a coverslip with cells in the recording chamber on the stage of an inverted microscope

and perfuse with the external solution.

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the

internal solution.

Obtain a gigaohm seal on a single cell and establish the whole-cell configuration.

Clamp the cell at a holding potential of -80 mV.

Apply a voltage ramp protocol from -120 mV to +60 mV over 500 ms to elicit Kir currents.

Record baseline currents for at least 5 minutes to ensure stability.

Perfuse the cell with the external solution containing the desired concentration of ML133.

Record currents until a steady-state block is achieved.

To determine the IC50, apply a range of ML133 concentrations to different cells and

normalize the current inhibition to the baseline.

Thallium Flux Assay for High-Throughput Screening of
ML133 Activity
This assay uses thallium (Tl+) as a surrogate for K+ to measure ion flux through Kir2.1

channels.

1. Cell Plating:

Plate HEK293 cells stably expressing Kir2.1 in 384-well black-walled, clear-bottom plates at

a density of 10,000-20,000 cells per well.

Incubate for 24-48 hours to allow for cell attachment.

2. Dye Loading:

Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
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Remove the cell culture medium and add the dye loading buffer to each well.

Incubate the plate at room temperature for 60-90 minutes in the dark.

3. Compound Addition:

Prepare serial dilutions of ML133 hydrochloride in an appropriate assay buffer.

After incubation, remove the dye loading buffer and add the ML133 solutions to the wells.

Incubate for 10-20 minutes at room temperature.

4. Thallium Flux Measurement:

Prepare a stimulus buffer containing thallium sulfate.

Place the plate in a fluorescence plate reader equipped with an automated liquid handling

system.

Add the thallium stimulus buffer to the wells while simultaneously recording the fluorescence

signal.

The influx of Tl+ through open Kir2.1 channels will lead to an increase in fluorescence. The

rate of fluorescence increase is proportional to channel activity.

The inhibitory effect of ML133 is measured by the reduction in the rate of fluorescence

increase compared to vehicle-treated wells.
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Caption: Selectivity profile of ML133 hydrochloride against Kir channels and hERG.
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Caption: Workflow for assessing ML133 hydrochloride activity using whole-cell patch clamp.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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